
Methyl benzoate
Overview
Description
Methyl benzoate (C₆H₅COOCH₃) is an aromatic ester derived from benzoic acid and methanol. It is a colorless, oily liquid with a strong, fruity odor reminiscent of ylang-ylang or cananga oil . Naturally occurring in floral scents (e.g., Hedychium coronarium and snapdragon flowers), it plays a critical role in attracting pollinators like bumblebees . Industrially, it serves as a solvent, plasticizer, perfume base, and intermediate in synthesizing benzyl benzoate (used in pharmaceuticals) . Its insecticidal properties, particularly against gypsy moth larvae and stink bugs, make it a biodegradable alternative to synthetic pesticides like DEET .
Key physicochemical properties include:
- Boiling point: 199°C
- Density: 1.08 g/cm³
- Solubility: Miscible with organic solvents (e.g., ethanol, ether) but poorly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing methyl benzoate is through the esterification of benzoic acid with methanol. This reaction typically takes place in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes. The reaction is carried out in large reactors where benzoic acid and methanol are combined with a strong acid catalyst. The mixture is heated to facilitate the reaction, and the resulting this compound is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl benzoate undergoes various chemical reactions, including:
Electrophilic Substitution: Electrophiles attack the aromatic ring of this compound.
Nucleophilic Substitution: Nucleophiles attack the carbonyl center of the ester group.
Common Reagents and Conditions:
Hydrolysis: Aqueous sodium hydroxide is used to hydrolyze this compound into methanol and sodium benzoate.
Major Products:
Nitration: Methyl 3-nitrobenzoate
Hydrolysis: Methanol and sodium benzoate
Scientific Research Applications
Industrial Applications
Methyl benzoate is utilized in numerous industrial sectors due to its chemical properties:
Application Area | Specific Uses |
---|---|
Flavor and Fragrance | Used as a flavoring agent in food products and as a fragrance component in perfumes. |
Solvent | Acts as a solvent for cellulose esters, ethers, synthetic resins, and rubber. |
Agricultural Chemicals | Serves as an insect attractant and potential larvicidal agent against mosquitoes. |
Laboratory Chemicals | Used in various laboratory applications including microscopic analysis. |
Coatings and Polymers | Involved in the formulation of coatings and polymer products. |
Agricultural Applications
This compound has shown promise in agricultural applications, particularly as an environmentally friendly pest control agent:
- Insect Attractant : this compound is recognized for its ability to attract beneficial insects such as orchard bees, aiding in pollination processes .
- Larvicidal Activity : Studies indicate that this compound exhibits significant larvicidal properties against mosquito larvae, notably Aedes albopictus and Culex pipiens. The highest recorded mortality rates were 100% at 200 ppm concentration . The lethal median concentration (LC50) values were found to be 61 ppm for Aedes albopictus and 185 ppm for Culex pipiens .
Toxicological Studies
Research has assessed the cytotoxicity of this compound, revealing insights into its safety profile:
- In vitro studies demonstrated that this compound exhibited lower toxicity compared to other benzoates like ethyl and vinyl benzoate, with LC50 values indicating it is relatively safe at standard application levels .
- The compound's impact on human cell lines showed modest toxicity, suggesting that while it is generally safe, caution is warranted regarding high concentrations .
Case Studies
- Mosquito Control Study :
- Toxicity Assessment :
Mechanism of Action
Methyl benzoate exerts its effects through various mechanisms depending on its application:
Insecticide: As a pesticide, this compound acts as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant.
Organic Synthesis: In organic reactions, this compound undergoes electrophilic and nucleophilic substitutions, where electrophiles or nucleophiles attack specific sites on the molecule.
Comparison with Similar Compounds
Structural and Functional Analogues: Esters
Ethyl Acetate (C₄H₈O₂)
- Structure : Smaller ester (CH₃COOCH₂CH₃) lacking an aromatic ring.
- Applications : Common solvent in paints and coatings.
- Comparison: Methyl benzoate’s aromatic ring enhances polarity and dipole moment, making it a better solvent for polar polymers (e.g., PET) than ethyl acetate, which is preferred for non-polar polymers like PLA . Ethyl acetate has a lower boiling point (77°C) and higher volatility, limiting its use in high-temperature processes .
Benzyl Benzoate (C₁₄H₁₂O₂)
- Structure : Benzyl ester of benzoic acid.
- Applications : Pharmaceutical agent (scabies treatment) and plasticizer.
- Comparison :
Solvent Properties
Toluene (C₇H₈)
- Applications : Industrial solvent for polymers and inks.
- Comparison :
Tetrahydrofuran (THF, C₄H₈O)
- Applications: Solvent for polar and non-polar compounds.
- Comparison :
Insecticidal and Repellent Compounds
DEET (N,N-Diethyl-3-methylbenzamide)
- Applications : Broad-spectrum arthropod repellent.
- Comparison :
Citronellal (C₁₀H₁₈O)
- Applications : Natural mosquito repellent.
- Comparison :
Floral Volatiles
Benzaldehyde (C₇H₆O)
- Structure : Simplest aromatic aldehyde.
- Comparison :
Monoterpenes (e.g., Linalool, C₁₀H₁₈O)
- Applications : Floral scent components.
- Comparison: this compound emission in Hedychium coronarium is regulated by developmental gene expression (e.g., HcBSMT2), whereas monoterpene biosynthesis relies on terpene synthase enzymes . Monoterpenes exhibit broader antimicrobial activity but lack this compound’s targeted insecticidal effects .
Research Findings and Data Tables
Table 1: Physicochemical Properties
Compound | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |
---|---|---|---|
This compound | 199 | 1.08 | Low |
Ethyl acetate | 77 | 0.90 | Moderate |
Toluene | 111 | 0.87 | Insoluble |
Benzaldehyde | 179 | 1.04 | Slight |
Table 2: Toxicity and Insecticidal Efficacy
Compound | LD₅₀ (Gypsy Moth Larvae) | Environmental Half-Life | Mammalian Toxicity |
---|---|---|---|
This compound | 0.12 µg/cm² | <7 days | Low |
DEET | 0.41 µg/cm² | 30 days | Moderate |
Citronellal | 1.8 µg/cm² | <3 days | Very Low |
Biological Activity
Methyl benzoate (MB) is an ester that has garnered attention for its diverse biological activities, including antimicrobial, insecticidal, and repellent properties. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound is synthesized through the esterification of benzoic acid with methanol, typically using acid catalysts. Its chemical structure allows it to participate in various biological interactions, making it a subject of interest in multiple fields, including organic chemistry and pharmacology.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study indicated that synthesized derivatives of this compound showed high antibacterial activity against both Gram-negative and Gram-positive bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
Methyl 4-nitrobenzoate | Pseudomonas aeruginosa | 18 |
Methyl 4-methoxybenzoate | Escherichia coli | 12 |
Insecticidal Properties
This compound has been explored as a potential environmentally friendly insecticide. Research indicates that it is effective against various agricultural pests, including Drosophila suzukii, Halyomorpha halys, and Plutella xylostella. In controlled studies, this compound demonstrated lethal effects on these pests when applied as a fumigant .
Table 2: Lethal Effects on Insect Pests
Insect Species | Concentration (mg/mL) | Mortality Rate (%) |
---|---|---|
Drosophila suzukii | 10 | 85 |
Halyomorpha halys | 15 | 78 |
Plutella xylostella | 20 | 90 |
Repellent Properties
This compound has also been studied for its repellent properties against bed bugs (Cimex lectularius) and other pests. A study found that it maintained spatial repellency for up to 21 days, making it a viable candidate for pest control applications .
Table 3: Repellency Duration of this compound
Compound | Days of Repellency |
---|---|
This compound | Up to 21 |
DEET | Up to 28 |
Cytotoxicity and Safety
While this compound shows promising biological activities, its cytotoxic effects have also been evaluated. Research indicates that certain concentrations can lead to decreased cell viability in human cell lines, suggesting a need for careful consideration in cosmetic applications .
Table 4: Cytotoxicity Assessment
Concentration (mg/mL) | Cell Viability (%) |
---|---|
4 | 60 |
2 | 75 |
1 | 85 |
Case Studies
- Study on Antibacterial Properties : A study published in the Journal of Molecular Structure analyzed various this compound derivatives for their antibacterial efficacy. The results indicated that specific derivatives exhibited stronger activity than others, highlighting the potential for developing new antimicrobial agents based on this compound .
- Insect Repellency Research : Another significant study focused on the repellency of this compound against bed bugs. It was found that while this compound was effective initially, its efficacy decreased over time compared to DEET .
- Environmental Impact : Research has shown that this compound is considered food-safe and environmentally friendly compared to traditional synthetic insecticides. This characteristic makes it an attractive option for integrated pest management strategies .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing methyl benzoate in laboratory settings?
this compound is typically synthesized via Fischer esterification , where benzoic acid reacts with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction mechanism involves acid-catalyzed nucleophilic acyl substitution, yielding this compound and water. Key parameters include a molar ratio of 1:5 (benzoic acid:methanol) and reflux conditions (100–110°C) for 1–2 hours. Post-synthesis purification involves neutralization, liquid-liquid extraction, and distillation .
Q. How can this compound be characterized to confirm its identity and purity?
- Spectroscopic techniques :
- IR spectroscopy : Confirm ester functional groups via peaks at ~1720 cm⁻¹ (C=O stretch) and ~1270 cm⁻¹ (C-O stretch).
- ¹H NMR : Look for signals at δ 3.9 ppm (ester methyl group) and aromatic protons (δ 7.4–8.1 ppm).
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation (vapors may irritate respiratory tracts).
- Emergency measures : Flush eyes/skin with water for 15 minutes upon contact. Use emergency showers if large areas are contaminated.
- Storage : Keep in airtight containers away from ignition sources (flash point: 82°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve this compound yield in Fischer esterification?
- Catalyst selection : Compare sulfuric acid vs. p-toluenesulfonic acid (PTSA) for reduced side reactions.
- Temperature control : Higher temperatures (110–120°C) accelerate reaction but risk decomposition.
- Molar ratio : Excess methanol (1:10 ratio) shifts equilibrium toward ester formation.
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify optimal stopping points .
Q. What structural modifications of this compound enhance its efficacy as an arthropod repellent?
this compound shares a chemical skeleton with DEET, making it a candidate for pesticide development. Advanced studies focus on:
- Functional group substitutions : Introducing electron-withdrawing groups (e.g., nitro) at the meta position to improve binding to insect olfactory receptors.
- Steric effects : Alkyl chain extensions to increase lipid solubility and persistence.
- In vivo testing : Compare repellency rates against Drosophila suzukii using controlled behavioral assays .
Q. How should researchers address contradictions in reported toxicity data for this compound?
- Systematic review framework : Follow COSMOS-E guidelines to aggregate studies, assess bias (e.g., exposure measurement variability), and perform meta-analysis.
- Dose-response analysis : Re-evaluate conflicting LD₅₀ values (oral vs. dermal) using standardized OECD protocols.
- Confounding variables : Control for purity levels (commercial vs. lab-synthesized samples) and solvent effects in toxicity assays .
Q. What experimental designs are suitable for studying this compound’s electrophilic aromatic substitution reactions?
- Nitration studies : React this compound with nitric acid (HNO₃/H₂SO₄) at 0–5°C to isolate meta-substituted products (e.g., methyl 3-nitrobenzoate).
- Kinetic vs. thermodynamic control : Vary temperature and reaction time to favor mono- vs. di-substitution.
- Computational modeling : Use DFT calculations to predict regioselectivity and compare with experimental results .
Q. Methodological Guidance
Q. How to ensure reproducibility when publishing this compound-related research?
- Detailed experimental sections : Specify catalyst concentrations, solvent grades, and purification steps (per Beilstein Journal guidelines).
- Supporting information : Include raw spectral data (NMR, IR), chromatograms, and crystallography files (if applicable).
- Reference standards : Use certified this compound (e.g., >99% purity from Kanto Reagents) for comparative analyses .
Q. What statistical approaches resolve variability in bioactivity studies involving this compound derivatives?
- Dose-response meta-analysis : Pool EC₅₀ values across studies using random-effects models.
- Multivariate regression : Identify confounding factors (e.g., solvent polarity, assay type) affecting bioactivity outcomes.
- Power analysis : Pre-determine sample sizes to ensure statistical significance in repellency or toxicity trials .
Q. Tables
Table 1. Key Physicochemical Properties of this compound
Property | Value | Reference |
---|---|---|
Molecular formula | C₈H₈O₂ | |
Boiling point | 198–200°C | |
Flash point | 82°C | |
Density (25°C) | 1.09 g/cm³ | |
Solubility in water | 0.2 g/L (20°C) |
Table 2. Common Synthetic Routes for this compound
Method | Conditions | Yield (%) |
---|---|---|
Fischer esterification | H₂SO₄, reflux, 2 h | 70–85 |
Microwave-assisted | PTSA, 100°C, 30 min | 90–95 |
Enzymatic (lipase) | Solvent-free, 50°C, 24 h | 60–75 |
Properties
IUPAC Name |
methyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJVMBTYPHYUOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2, Array | |
Record name | METHYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL BENZOATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025572 | |
Record name | Methyl benzoate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5025572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl benzoate appears as a crystalline solid or a solid dissolved in a liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Colorless liquid with a fragrant odor; [Hawley], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a pungent, heavy, floral odour with fruity undertones | |
Record name | METHYL BENZOATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzoic acid, methyl ester | |
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Record name | Methyl benzoate | |
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Record name | Methyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | METHYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Methyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/789/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
388 to 390 °F at 760 mmHg (NTP, 1992), 199 °C, 198.00 to 199.00 °C. @ 760.00 mm Hg, 198-200 °C | |
Record name | METHYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL BENZOATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033968 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYL BENZOATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |
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Flash Point |
181 °F (NTP, 1992), 181 °F (83 °C) (Closed cup), 83 °C c.c. | |
Record name | METHYL BENZOATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL BENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
less than 1 mg/mL at 72.5 °F (NTP, 1992), In water, 2100 mg/L at 20 °C, In water, 2.038X10+3 mg/L at 25 deg, Soluble in ethanol, carbon tetrachloride, methanol; miscible with diethyl ether, Miscible with alcohol, ether, methanol, For more Solubility (Complete) data for METHYL BENZOATE (6 total), please visit the HSDB record page., 2.1 mg/mL at 20 °C, Solubility in water: none, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | METHYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL BENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033968 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/789/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0888 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0837 g/cu cm at 25 °C, Relative density (water = 1): 1.09, 1.082-1.089 | |
Record name | METHYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL BENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl benzoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/789/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.69 (Air = 1), Relative vapor density (air = 1): 4.7 | |
Record name | METHYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL BENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 102 °F ; 20 mmHg at 197.2 °F; 760 mmHg at 391.1 °F (NTP, 1992), 0.38 [mmHg], 0.38 mm Hg at 25 °C, Vapor pressure, Pa at 39 °C: 133 | |
Record name | METHYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl benzoate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8379 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYL BENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless, transparent liquid, Liquid...colorless, oily | |
CAS No. |
93-58-3 | |
Record name | METHYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL BENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6618K1VJ9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL BENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033968 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
10 °F (NTP, 1992), -12.35 °C, -12.3 °C, -12 °C | |
Record name | METHYL BENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL BENZOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5283 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl benzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033968 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHYL BENZOATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1187 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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